molecular formula C11H10N2OS B2572526 5-methyl-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one CAS No. 109942-16-7

5-methyl-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

Cat. No. B2572526
M. Wt: 218.27
InChI Key: DOBCLHOWEVRVDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have reported successful methods for its preparation. One notable approach includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The newly synthesized compounds are characterized based on spectral data, elemental analyses, and alternative synthetic routes .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, including derivatives of "5-methyl-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one." These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the synthesis of pyrano[2,3-d]pyrimidine scaffolds, highlighting the importance of such compounds in medicinal and pharmaceutical industries due to their bioavailability and synthetic applications (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Medicine

Fluorinated pyrimidines, including 5-fluorouracil, a well-known compound in this class, are pivotal in cancer treatment, showcasing the broader relevance of pyrimidine derivatives in personalized medicine. These compounds' synthesis, including isotope incorporation for studying metabolism and biodistribution, underscores their significance in therapeutic applications and mechanistic studies in nucleic acid dynamics (Gmeiner, 2020).

Inhibitors Design

The design of inhibitors using pyrimidine scaffolds, such as for p38α MAP kinase, demonstrates the chemical's utility in developing selective inhibitors for inflammatory cytokine release. These inhibitors, designed through extensive structural analysis and synthesis, highlight the compound's potential in targeting specific biochemical pathways (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

DNA Methyltransferase Inhibitors

Pyrimidine derivatives play a role in epigenetic regulation through DNA methyltransferase inhibitors, demonstrating their application in restoring suppressor gene expression and exerting antitumor effects. This area of research reveals the compound's potential in modulating genetic expression patterns, particularly in cancer therapy (Goffin & Eisenhauer, 2002).

Optoelectronic Materials

The synthesis of pyrimidoquinolines and their thio analogues from barbituric acids, including pyrimidine derivatives, showcases their application in developing new materials with significant therapeutic importance. This synthesis pathway opens avenues for creating biologically active compounds with potential utility in various scientific and industrial applications (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

properties

IUPAC Name

5-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-7-9(8-5-3-2-4-6-8)12-11(15)13-10(7)14/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBCLHOWEVRVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

Synthesis routes and methods I

Procedure details

Name
COCn1c(-c2ccccc2)c(C)c(=O)[nH]c1=S
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 100 ml of concentrated hydrochloric acid, 17.2 g (62 mmole) of 1-(methoxymethyl)-6-phenylthiothymine was added and allowed to react for 2 hours at 80° C. The reaction mixture was concentrated under reduced pressure and crystallized from ethanol to obtain 3.8 g of the target compound (Yield: 26%).
Name
1-(methoxymethyl)-6-phenylthiothymine
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
26%

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